molecular formula C5H2ClN3O4 B135801 4-Chloro-3,5-dinitropyridine CAS No. 10425-70-4

4-Chloro-3,5-dinitropyridine

Cat. No.: B135801
CAS No.: 10425-70-4
M. Wt: 203.54 g/mol
InChI Key: XXKUEMVJROHZAF-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dinitropyridine is a heterocyclic aromatic compound characterized by the presence of a chlorine atom and two nitro groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3,5-dinitropyridine can be synthesized through the nitration of 4-chloropyridine. The process typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the pyridine ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced nitration techniques and optimized reaction conditions can lead to the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-dinitropyridine undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and oxidation.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyridines, aminopyridines, and other functionalized derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-chloro-3,5-dinitropyridine in chemical reactions primarily involves nucleophilic aromatic substitution. The electron-withdrawing nitro groups increase the electrophilicity of the pyridine ring, facilitating the substitution of the chlorine atom by nucleophiles. This process is often accompanied by the formation of a negatively charged intermediate, which is stabilized by the nitro groups .

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloro-3,5-dinitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3O4/c6-5-3(8(10)11)1-7-2-4(5)9(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKUEMVJROHZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370911
Record name 4-chloro-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10425-70-4
Record name 4-chloro-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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